molecular formula C19H18N4O3S B2458699 N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 903344-80-9

N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2458699
CAS No.: 903344-80-9
M. Wt: 382.44
InChI Key: QIDOCUCLWBSUSG-UHFFFAOYSA-N
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Description

N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic organic compound designed for research applications. As a derivative of 1,3,4-oxadiazole, a core structure known for its diverse biological activity, this compound is of significant interest in medicinal chemistry and drug discovery . It features a complex molecular architecture that includes a benzamide moiety, a p-tolylamino group, and the 1,3,4-oxadiazole ring system linked via a thioether bridge. Compounds containing the 1,3,4-oxadiazole and related 1,3,4-thiadiazole scaffolds are frequently investigated as potential enzyme inhibitors . Molecular docking studies on similar structures have demonstrated potential for strong binding to enzyme active sites, such as dihydrofolate reductase (DHFR), suggesting a possible mechanism of action as an enzyme inhibitor for this class of molecules . The structural components of this reagent are commonly associated with scientific research in areas including antitumor, antimicrobial, and antiviral agent development, making it a valuable building block for synthesizing novel bioactive molecules . This product is provided for non-human research purposes only. It is not intended for diagnostic or therapeutic use, or for application in humans. The product data sheet is for informational purposes and does not constitute a license to operate under any patents.

Properties

IUPAC Name

N-[[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-13-7-9-15(10-8-13)21-16(24)12-27-19-23-22-17(26-19)11-20-18(25)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDOCUCLWBSUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the oxadiazole ring: This step often involves the cyclization of hydrazides with carbon disulfide and subsequent oxidation.

    Thioether formation:

    Amide bond formation: The final step involves the coupling of the oxadiazole-thioether intermediate with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and various substituted aromatic compounds.

Scientific Research Applications

N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to the alteration of cellular pathways and biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
  • N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Uniqueness

N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to its thiadiazole analogs. The oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a versatile candidate for research and development.

Biological Activity

N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a unique structure characterized by:

  • Thiadiazole ring : Contributes to stability and reactivity.
  • Amide functional group : Enhances interactions with biological targets.

Its molecular formula is C19H18N4O2SC_{19}H_{18}N_{4}O_{2}S, with a molecular weight of 398.5 g/mol.

Property Value
Molecular FormulaC19H18N4O2SC_{19}H_{18}N_{4}O_{2}S
Molecular Weight398.5 g/mol
CAS Number477212-60-5

This compound exerts its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound has shown significant inhibitory activity against cholinesterases (AChE and BChE), which are crucial in the regulation of neurotransmitters. For instance, studies indicate that it can displace propidium iodide from the cholinesterase peripheral active site, suggesting a strong binding affinity .
  • Cell Cycle Arrest : Similar compounds have demonstrated the ability to arrest cancer cell lines (e.g., MCF-7 for breast cancer and HepG2 for liver cancer) in specific phases of the cell cycle (S phase and G2 phase), leading to apoptosis.
  • Neuroprotective Effects : In vivo studies using rat models have shown improvements in behavioral tests (Y-maze and Morris water maze tests), indicating potential neuroprotective properties against neurodegenerative conditions .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. It has been documented to induce apoptosis in various cancer cell lines through:

  • Cell Cycle Modulation : Arresting cells at critical checkpoints.

Cholinesterase Inhibition

The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

Compound IC50 (μM)
N-(5-(...)-benzamide0.052 ± 0.010 (AChE)
1.085 ± 0.035 (BChE)

This suggests its potential role in treating Alzheimer's disease by enhancing cholinergic transmission.

Case Studies

  • In Vitro Studies : The compound was tested against several differentiated SH-SY5Y cell lines, showing promising results in terms of neuroprotection and cell viability improvement .
  • In Vivo Studies : Behavioral assessments in rats indicated that the compound could enhance memory retention and cognitive function when administered in specific dosages over a defined period .

Q & A

Q. What are the standard synthetic routes for N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide?

The compound is typically synthesized via multi-step protocols involving:

  • Step 1 : Formation of intermediates like 2-benzamidoacetic acid through condensation of benzoyl chloride with glycine .
  • Step 2 : Cyclization with reagents such as chloroacetyl chloride under reflux conditions (e.g., in triethylamine or acetone) to form the oxadiazole/thiadiazole core .
  • Step 3 : Functionalization of the core with p-tolylamino groups via nucleophilic substitution or coupling reactions . Yields typically range from 60–85% , with purification by recrystallization (ethanol or pet-ether) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR (400 MHz) to verify proton environments and substituent positions .
  • IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl (C=O) and amide (N-H) groups .
  • Mass Spectrometry : ESI-MS or HRMS to validate molecular ion peaks (e.g., [M+H]⁺) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (e.g., CCDC-deposited structures) .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Photostability : Expose to UV-Vis light and monitor degradation via HPLC .
  • Hydrolytic Stability : Test in buffers (pH 1–13) and analyze by TLC or NMR for hydrolyzed byproducts .

Advanced Research Questions

Q. How can microwave-assisted synthesis be optimized to improve yield and purity?

  • Parameter Optimization : Use controlled microwave irradiation (e.g., 100–150 W) to reduce reaction time (≤1 hour vs. traditional 4–6 hours) .
  • Catalyst Screening : Test bases like K₂CO₃ or Et₃N to enhance cyclization efficiency .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve microwave absorption and reaction homogeneity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity)?

  • Assay Standardization : Validate cytotoxicity using multiple cell lines (e.g., MCF-7, HeLa) and protocols (MTT vs. SRB assays) .
  • Substituent Effects : Compare activity across derivatives with electron-donating (e.g., -OCH₃) vs. electron-withdrawing (e.g., -NO₂) groups, which alter binding to targets like tubulin or topoisomerases .
  • Dose-Response Analysis : Calculate IC₅₀ values under consistent conditions (e.g., 48–72 hr exposure) .

Q. What computational approaches are used to study this compound’s mechanism of action?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding to targets like EGFR or PARP .
  • MD Simulations : Validate docking poses with 100-ns simulations in explicit solvent (e.g., GROMACS) .
  • QSAR Modeling : Correlate substituent properties (logP, polar surface area) with bioactivity .

Q. How can impurities be managed during large-scale synthesis?

  • Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC to track intermediates .
  • Purification : Gradient recrystallization (e.g., ethanol → acetone) or column chromatography (silica, 60–120 mesh) .
  • Analytical Profiling : LC-MS or GC-MS to identify and quantify side products (e.g., unreacted chloroacetyl chloride) .

Q. What challenges arise when scaling up synthesis from lab to pilot scale?

  • Solvent Volume : Transition from batch reflux (20–50 mL) to continuous flow reactors for safer handling .
  • Temperature Control : Ensure uniform heating/cooling rates to prevent exothermic runaway reactions .
  • Yield Consistency : Optimize stoichiometry (1:1.2 molar ratio of core to p-toluidine derivative) to minimize waste .

Q. How are structure-activity relationships (SAR) studied for this compound?

  • Core Modifications : Synthesize analogs with thiadiazole (vs. oxadiazole) cores and compare bioactivity .
  • Side-Chain Variations : Replace p-tolylamino with heterocycles (e.g., pyridyl, thiophene) to assess target selectivity .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding (C=O, NH) and hydrophobic (aryl rings) motifs .

Q. What advanced analytical methods can resolve spectral ambiguities in characterization?

  • 2D NMR : HSQC and HMBC to assign overlapping signals in crowded aromatic regions .
  • XRD Refinement : Resolve crystal structure ambiguities (e.g., disorder in oxadiazole rings) using SHELX .
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to track nitrogen environments in complex spectra .

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